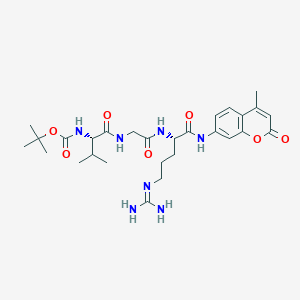

Boc-Val-Gly-Arg-AMC

Description

BenchChem offers high-quality Boc-Val-Gly-Arg-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Val-Gly-Arg-AMC including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H41N7O7 |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C28H41N7O7/c1-15(2)23(35-27(40)42-28(4,5)6)25(39)32-14-21(36)34-19(8-7-11-31-26(29)30)24(38)33-17-9-10-18-16(3)12-22(37)41-20(18)13-17/h9-10,12-13,15,19,23H,7-8,11,14H2,1-6H3,(H,32,39)(H,33,38)(H,34,36)(H,35,40)(H4,29,30,31)/t19-,23-/m0/s1 |

InChI Key |

PNMNIWXHUALKPT-CVDCTZTESA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Val-Gly-Arg-AMC: A Fluorogenic Substrate for Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-Val-Gly-Arg-AMC, a synthetic fluorogenic peptide substrate widely utilized in life sciences for the sensitive detection of protease activity, particularly that of the 20S and 26S proteasome. Its application is pivotal in fundamental research and high-throughput screening for potential therapeutic agents targeting the ubiquitin-proteasome system.

Core Concepts

Boc-Val-Gly-Arg-AMC is a tetrapeptide composed of Valine, Glycine, and Arginine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC). The substrate is designed to be specific for enzymes that recognize and cleave the peptide bond C-terminal to the Arginine residue.

The fundamental principle of its use lies in fluorescence resonance energy transfer (FRET). In its intact state, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon enzymatic cleavage of the Arg-AMC amide bond, the AMC moiety is released, resulting in a significant increase in fluorescence intensity upon excitation. This direct proportionality between fluorescence and enzymatic activity allows for real-time kinetic measurements.

Quantitative Data

The following tables summarize the key quantitative parameters associated with Boc-Val-Gly-Arg-AMC and its fluorescent product, AMC.

| Parameter | Value | Reference |

| Molecular Weight | 587.67 g/mol | [1] |

| Chemical Formula | C28H41N7O7 | [1] |

| Parameter | Wavelength (nm) | Note |

| AMC Excitation Maximum | 340 - 380 | The optimal wavelength can vary slightly depending on buffer conditions and instrumentation. |

| AMC Emission Maximum | 440 - 460 |

Experimental Protocols

General Assay for Proteasome Activity

This protocol provides a general framework for measuring the trypsin-like activity of purified 20S or 26S proteasome using Boc-Val-Gly-Arg-AMC.

Materials:

-

Purified 20S or 26S proteasome

-

Boc-Val-Gly-Arg-AMC

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Boc-Val-Gly-Arg-AMC: Dissolve the substrate in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.

-

Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and the desired concentration of purified proteasome.

-

Initiate the reaction: Add the Boc-Val-Gly-Arg-AMC stock solution to the reaction mixture to a final concentration typically in the range of 50-200 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Transfer to microplate: Immediately transfer the reaction mixture to the wells of a 96-well black microplate.

-

Measure fluorescence: Place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Kinetic measurement: Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Data analysis: Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot. The rate of substrate hydrolysis is proportional to the enzyme activity.

Assay for Proteasome Activity in Cell Lysates

This protocol outlines a method for measuring proteasome activity in cellular extracts.

Materials:

-

Cultured cells

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors excluding those targeting the proteasome)

-

Boc-Val-Gly-Arg-AMC

-

Proteasome inhibitor (e.g., MG-132) for control wells

-

Bradford assay reagent or similar for protein quantification

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare cell lysate: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine protein concentration: Measure the total protein concentration of the cell lysate using a Bradford assay or a similar method.

-

Set up the assay: In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. For control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.

-

Initiate the reaction: Add Boc-Val-Gly-Arg-AMC to each well to a final concentration of 50-200 µM.

-

Measure fluorescence: Immediately begin kinetic measurements in a fluorescence microplate reader as described in the previous protocol.

-

Data analysis: Subtract the rate of fluorescence increase in the inhibitor-treated wells (non-proteasomal activity) from the rate in the untreated wells to determine the specific proteasome activity. Normalize the activity to the total protein concentration.

Mandatory Visualizations

Enzymatic Cleavage of Boc-Val-Gly-Arg-AMC

Caption: Enzymatic cleavage of Boc-Val-Gly-Arg-AMC by the proteasome.

Ubiquitin-Proteasome Signaling Pathway

Caption: Overview of the ubiquitin-proteasome pathway for protein degradation.

Experimental Workflow for Proteasome Activity Assay

Caption: A typical experimental workflow for measuring proteasome activity.

References

An In-depth Technical Guide to Boc-Val-Gly-Arg-AMC: A Fluorogenic Substrate for Serine Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of the fluorogenic peptide substrate, Boc-Val-Gly-Arg-AMC. Detailed experimental protocols and visualizations are included to facilitate its use in research and drug discovery.

Core Concepts: Chemical Structure and Properties

Boc-Val-Gly-Arg-AMC is a synthetic peptide substrate used to measure the activity of trypsin-like serine proteases. The peptide sequence, Val-Gly-Arg, is recognized and cleaved by these enzymes. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent due to quenching of the AMC fluorophore. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC is released, resulting in a measurable increase in fluorescence.

Physicochemical and Spectral Properties

The key properties of Boc-Val-Gly-Arg-AMC and its fluorescent product, 7-amino-4-methylcoumarin (AMC), are summarized in the table below.

| Property | Value |

| Chemical Name | tert-butyloxycarbonyl-L-valyl-glycyl-L-arginyl-7-amido-4-methylcoumarin |

| Molecular Formula | C₂₈H₄₁N₇O₆ |

| Molecular Weight | 587.67 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, insoluble in water.[1][2] |

| Storage Conditions | Store at -20°C or below, protected from light and moisture.[1] |

| Excitation Wavelength (Free AMC) | 341 - 380 nm[3][4][5] |

| Emission Wavelength (Free AMC) | 441 - 460 nm[4][5][6] |

Mechanism of Action: Fluorogenic Detection of Protease Activity

The utility of Boc-Val-Gly-Arg-AMC as a research tool lies in its fluorogenic properties. The core mechanism involves the enzymatic hydrolysis of a specific peptide bond, leading to the release of a highly fluorescent molecule.

Figure 1: Enzymatic cleavage of Boc-Val-Gly-Arg-AMC.

Experimental Protocols

A generalized protocol for a serine protease activity assay using Boc-Val-Gly-Arg-AMC is provided below. This should be optimized for the specific enzyme and experimental conditions.

I. Reagents and Materials

-

Boc-Val-Gly-Arg-AMC

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Purified serine protease or cell lysate containing the enzyme

-

96-well black microplate

-

Fluorescence microplate reader

II. Preparation of Solutions

-

Substrate Stock Solution (10 mM): Dissolve the appropriate amount of Boc-Val-Gly-Arg-AMC in DMSO to make a 10 mM stock solution. For example, dissolve 5.88 mg in 1 mL of DMSO. Store aliquots at -20°C.

-

Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer at the desired concentration. The optimal concentration should be determined empirically.

-

Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 50 µM). Protect from light.

III. Assay Procedure

Figure 2: General workflow for a protease assay.

-

To each well of a 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

Enzyme solution or cell lysate

-

Inhibitor or test compound (if applicable)

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the working substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time. Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.[3][5]

-

Record data at regular intervals (e.g., every 1-2 minutes) for a sufficient duration (e.g., 30-60 minutes).

IV. Data Analysis

The rate of the enzymatic reaction is proportional to the increase in fluorescence over time. The initial reaction velocity (V₀) can be determined from the linear portion of the fluorescence versus time plot. For inhibitor screening, the percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Applications in Research and Drug Development

Boc-Val-Gly-Arg-AMC is a versatile tool for:

-

Enzyme Kinetics: Determining kinetic parameters such as Kₘ and kcat for various serine proteases.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors.

-

Protease Activity Profiling: Characterizing the substrate specificity of known and novel proteases.

Relevant Signaling Pathway: The Coagulation Cascade

Many of the serine proteases that cleave Boc-Val-Gly-Arg-AMC are key components of the blood coagulation cascade. This pathway is a series of enzymatic reactions that lead to the formation of a fibrin clot. The diagram below illustrates a simplified version of the coagulation cascade, highlighting the role of serine proteases.

Figure 3: Simplified diagram of the coagulation cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boc-Leu-Gly-Arg-AMC | Biomedical Reagent | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Mechanism of Action of Boc-Val-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Gly-Arg-AMC is a synthetic fluorogenic substrate meticulously designed for the sensitive and specific measurement of the trypsin-like peptidase activity of the proteasome. The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. This guide provides a comprehensive overview of the core mechanism of action of Boc-Val-Gly-Arg-AMC, detailed experimental protocols for its use, and a summary of its kinetic properties.

Core Mechanism of Action

The mechanism of action of Boc-Val-Gly-Arg-AMC hinges on the specific recognition and cleavage of its peptide sequence by the β2 subunit of the 20S proteasome, which exhibits trypsin-like activity. The substrate consists of a tripeptide sequence (Val-Gly-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group.

In its intact form, Boc-Val-Gly-Arg-AMC is non-fluorescent. Upon incubation with a sample containing active proteasomes, the β2 subunit recognizes the arginine residue at the P1 position and catalyzes the hydrolysis of the amide bond between arginine and AMC. This cleavage event liberates the highly fluorescent AMC molecule. The increase in fluorescence intensity, which can be monitored over time using a fluorometer, is directly proportional to the trypsin-like activity of the proteasome in the sample.

Quantitative Data

The kinetic parameters of an enzyme-substrate interaction provide valuable quantitative insights into the efficiency of the catalysis. For the hydrolysis of Boc-Val-Gly-Arg-AMC by the proteasome in human lens epithelium, the Michaelis constant (Km) has been determined.[1]

| Substrate | Enzyme Source | Km (µM) | Vmax | kcat |

| Boc-Val-Gly-Arg-AMC | Human Lens Epithelium Proteasome | 678 | Not Reported | Not Reported |

Experimental Protocols

The following is a detailed protocol for a fluorometric assay to measure the trypsin-like activity of the proteasome in cell lysates using a 96-well plate format. This protocol is a composite based on established methodologies for similar AMC-based proteasome substrates.

Materials

-

Boc-Val-Gly-Arg-AMC substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% NP-40, with protease inhibitors for non-proteasomal proteases)

-

Proteasome inhibitor (e.g., MG-132) for negative controls

-

Purified 20S proteasome (optional, for positive control and standard curve)

-

AMC standard for calibration

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~460 nm

Experimental Workflow

Detailed Method

-

AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard in Assay Buffer in the 96-well plate.

-

Read the fluorescence to generate a standard curve of fluorescence units versus AMC concentration. This will be used to convert the rate of fluorescence increase to the rate of substrate hydrolysis.

-

-

Sample Preparation:

-

Harvest and lyse cells using the Cell Lysis Buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

-

Assay Setup:

-

In the 96-well plate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each sample well.

-

For negative controls, pre-incubate a set of lysate samples with a proteasome inhibitor (e.g., 20 µM MG-132) for 15-30 minutes at 37°C.

-

Include wells with Assay Buffer only to measure background fluorescence of the substrate.

-

Adjust the volume in all wells to be equal with Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of Boc-Val-Gly-Arg-AMC in Assay Buffer (final concentration in the well is typically 50-200 µM).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in the pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes.

-

-

Data Analysis:

-

For each sample, determine the rate of increase in fluorescence over the linear portion of the reaction curve.

-

Subtract the rate of the inhibitor-treated control from the corresponding sample rate to obtain the proteasome-specific activity.

-

Convert the rate of fluorescence increase to the rate of AMC production (e.g., in pmol/min) using the AMC standard curve.

-

Normalize the activity to the amount of protein in the lysate (e.g., in pmol/min/mg protein).

-

Signaling and Logical Relationships

The measurement of proteasome activity using Boc-Val-Gly-Arg-AMC is a direct enzymatic assay. The logical relationship between the components is straightforward, leading from an active enzyme to a measurable signal.

Conclusion

Boc-Val-Gly-Arg-AMC is a valuable tool for researchers and drug development professionals studying the ubiquitin-proteasome system. Its specific cleavage by the trypsin-like activity of the proteasome provides a robust and sensitive method for quantifying this particular catalytic function. The provided kinetic data and detailed experimental protocol offer a solid foundation for the implementation of this assay in various research settings. Further characterization of the complete kinetic profile of this substrate would be beneficial for more in-depth comparative studies.

References

An In-depth Technical Guide to the Fluorogenic Substrate Boc-Val-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Unmasking Fluorescence through Proteolytic Cleavage

The fluorogenic substrate Boc-Val-Gly-Arg-AMC is a powerful tool for assaying the activity of specific proteases, most notably the trypsin-like activity of the 20S proteasome. The underlying principle of its fluorescence lies in a process of intramolecular quenching and subsequent dequenching upon enzymatic cleavage.

The substrate consists of a short peptide sequence, Valine-Glycine-Arginine, which is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group. In its intact state, the peptide moiety effectively quenches the fluorescence of the AMC group. This quenching is a form of static quenching, where the close proximity of the peptide alters the electronic conjugated system of the AMC fluorophore, reducing its ability to fluoresce.

Proteases that recognize and cleave the peptide bond between the Arginine (Arg) residue and the AMC will liberate the free AMC molecule. Once freed from the quenching effect of the peptide, 7-amino-4-methylcoumarin exhibits its intrinsic strong fluorescence when excited by light of the appropriate wavelength. The increase in fluorescence intensity is directly proportional to the amount of AMC released, and therefore, to the enzymatic activity of the protease.

This "turn-on" fluorescence mechanism provides a sensitive and continuous method for monitoring enzyme activity in real-time.

Physicochemical and Kinetic Properties

The utility of Boc-Val-Gly-Arg-AMC as a fluorogenic substrate is defined by its spectral properties and its kinetic parameters with specific enzymes.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~380 nm | [1][2] |

| Emission Wavelength (λem) | ~460 nm | [1][2] |

| Enzyme Specificity | Primarily Trypsin-like serine proteases (e.g., Proteasome β2 subunit) | [1][2] |

Kinetic Parameters for a Similar Substrate (Boc-Val-Pro-Arg-AMC with Thrombin)

| Parameter | Value | Enzyme |

| Km | 21 µM | α-thrombin |

| kcat | 105 s⁻¹ | α-thrombin |

Signaling Pathway: The Ubiquitin-Proteasome System

Boc-Val-Gly-Arg-AMC is a key reagent for studying the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells. The 26S proteasome, the central protease of this pathway, is responsible for degrading proteins that have been tagged with ubiquitin. The proteasome has multiple proteolytic activities, including chymotrypsin-like, caspase-like, and trypsin-like activities. Boc-Val-Gly-Arg-AMC is specifically designed to measure the trypsin-like activity, which cleaves after basic amino acid residues like Arginine.

Caption: The Ubiquitin-Proteasome Pathway and the action of Boc-Val-Gly-Arg-AMC.

Experimental Protocols

General Protease Activity Assay using Boc-Val-Gly-Arg-AMC

This protocol provides a general framework for measuring the activity of a purified protease or a protease in a cell lysate.

Materials:

-

Boc-Val-Gly-Arg-AMC substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate cofactors if necessary)

-

Purified enzyme or cell lysate containing the protease of interest

-

Protease inhibitor (optional, for determining specific activity)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Boc-Val-Gly-Arg-AMC: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.

-

Prepare working solutions: Dilute the substrate stock solution in Assay Buffer to the desired final concentrations (e.g., a range from 1 µM to 100 µM for kinetic studies).

-

Prepare enzyme/lysate: Dilute the purified enzyme or cell lysate in ice-cold Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired time course.

-

Set up the assay: In a 96-well black microplate, add the following to each well:

-

For determining total activity: Enzyme/lysate preparation.

-

For determining non-specific activity (optional): Enzyme/lysate preparation pre-incubated with a specific protease inhibitor.

-

For a blank control: Assay Buffer only.

-

-

Initiate the reaction: Add the Boc-Val-Gly-Arg-AMC working solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 100 µL or 200 µL).

-

Measure fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths. Record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of this curve.

-

To determine the specific protease activity, subtract the rate obtained in the presence of the inhibitor from the total activity rate.

-

For kinetic studies (determining Km and Vmax), perform the assay with varying substrate concentrations and plot the initial reaction rates against the substrate concentration. Fit the data to the Michaelis-Menten equation.

-

Experimental Workflow Diagram

Caption: A typical workflow for a protease activity assay using Boc-Val-Gly-Arg-AMC.

Substrate Specificity

Boc-Val-Gly-Arg-AMC is designed with a peptide sequence that is preferentially recognized and cleaved by proteases with trypsin-like specificity. These enzymes cleave peptide bonds on the C-terminal side of basic amino acid residues, namely Arginine (Arg) and Lysine (Lys).

Primary Target:

-

20S Proteasome (β2 subunit): This is the most well-documented target for this substrate. It is widely used to measure the "trypsin-like" activity of the proteasome in purified preparations and cell lysates.[1][2]

Other Potential Proteases:

While primarily used for the proteasome, other serine proteases with trypsin-like specificity could potentially cleave Boc-Val-Gly-Arg-AMC. These may include:

-

Trypsin: The archetypal trypsin-like serine protease.

-

Thrombin: A key enzyme in the blood coagulation cascade.

-

Plasmin: Involved in fibrinolysis.

-

Kallikreins: A group of serine proteases with diverse physiological functions.

It is important to note that the efficiency of cleavage (as determined by Km and kcat values) will vary significantly between different proteases. For precise measurements of a specific protease in a complex mixture, the use of selective inhibitors is crucial to dissect the activity of interest from that of other proteases that may also cleave the substrate. For instance, when assaying for proteasome activity in cell lysates, a specific proteasome inhibitor like MG-132 can be used to confirm that the observed fluorescence is indeed due to proteasomal activity.[1]

Conclusion

Boc-Val-Gly-Arg-AMC is a highly valuable tool for researchers in various fields, including cancer biology, neurodegenerative disease, and drug discovery. Its ability to provide a sensitive and continuous measure of trypsin-like protease activity, particularly that of the proteasome, allows for the detailed study of enzymatic function and the screening of potential inhibitors. Understanding the core principles of its fluorescence, its kinetic properties, and its substrate specificity is essential for the successful design and interpretation of experiments utilizing this powerful fluorogenic substrate.

References

An In-depth Technical Guide to the Substrate Specificity of Boc-Val-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Gly-Arg-AMC (tert-Butyloxycarbonyl-L-valyl-L-glycyl-L-arginine-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate widely utilized in biochemical assays to probe the activity of specific proteases. Its core utility lies in the highly specific recognition of the Val-Gly-Arg peptide sequence by certain serine proteases, which cleave the amide bond between arginine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). This cleavage results in a quantifiable increase in fluorescence, providing a sensitive measure of enzymatic activity. This guide provides a comprehensive overview of the substrate specificity of Boc-Val-Gly-Arg-AMC, including the enzymes it is cleaved by, relevant kinetic parameters for similar substrates, detailed experimental protocols, and the broader context of the signaling pathways involved.

Enzyme Specificity

The peptide sequence Val-Gly-Arg is a recognition motif for a class of serine proteases known as trypsin-like proteases. These enzymes preferentially cleave peptide bonds C-terminal to basic amino acid residues, primarily arginine (Arg) and lysine (Lys).

The primary enzyme target for which Boc-Val-Gly-Arg-AMC is used as a substrate is the 20S proteasome , specifically its trypsin-like activity located at the β2 subunit . The 20S proteasome is the catalytic core of the larger 26S proteasome complex, a central component of the ubiquitin-proteasome system responsible for the degradation of a majority of intracellular proteins.[1][2][3] The proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as post-glutamyl peptide hydrolyzing). Boc-Val-Gly-Arg-AMC serves as a specific tool to isolate and quantify the trypsin-like activity of this complex.

While the 20S proteasome is the most cited target, other trypsin-like serine proteases may also exhibit activity towards this substrate. However, the specificity of Boc-Val-Gly-Arg-AMC for the proteasome's trypsin-like activity makes it an invaluable tool in studying the function and regulation of the ubiquitin-proteasome system, particularly in the context of drug discovery for cancer and neurodegenerative diseases where this pathway is often dysregulated.

Quantitative Data on Enzyme Kinetics

For illustrative purposes, the kinetic parameters for the hydrolysis of a different fluorogenic peptide, Abz-Gly-Pro-Ala-Leu-Ala-Nba, by the 20S proteasome are presented below. This substrate is cleaved at the Leu-Ala bond and is used to measure the branched-chain amino acid preferring peptidase (BrAAP) activity of the proteasome.

Table 1: Representative Kinetic Parameters for a Fluorogenic Substrate Cleaved by the 20S Proteasome

| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| Abz-Gly-Pro-Ala-Leu-Ala-Nba | 20S Proteasome | 13,000 | [4] |

Note: This data is for a different substrate and is provided for illustrative purposes. The kinetic parameters for Boc-Val-Gly-Arg-AMC with the 20S proteasome would need to be determined experimentally.

Experimental Protocols

Protocol for Determining Proteasome Trypsin-Like Activity using Boc-Val-Gly-Arg-AMC

This protocol outlines a typical fluorescence-based assay to measure the trypsin-like activity of the 20S proteasome.

Materials:

-

Purified 20S proteasome

-

Boc-Val-Gly-Arg-AMC substrate

-

Assay Buffer: 20 mM HEPES, 0.5 mM EDTA, pH 8.0

-

Proteasome activator (e.g., PA28 or 0.035% w/v SDS)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Prepare a stock solution of Boc-Val-Gly-Arg-AMC: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.

-

Prepare working solutions: Dilute the Boc-Val-Gly-Arg-AMC stock solution in Assay Buffer to the desired final concentrations (e.g., for a Km determination, a range of concentrations from 0.1 to 10 times the expected Km should be used). A typical starting concentration for a single-point assay is 50-200 µM.[5]

-

Prepare the enzyme solution: Dilute the purified 20S proteasome in Assay Buffer to a final concentration that will yield a linear rate of fluorescence increase over the desired time course. A starting concentration of 1-10 nM is often appropriate.

-

Set up the reaction: In a 96-well black microplate, add the following to each well:

-

Assay Buffer to bring the final volume to 100 µL.

-

Proteasome activator (if required). Note: Bz-Val-Gly-Arg-AMC, a similar substrate, is not compatible with SDS, in which case a proteasome activator like PA28 should be used.[4]

-

20S proteasome solution.

-

-

Initiate the reaction: Add the Boc-Val-Gly-Arg-AMC working solution to each well to start the reaction.

-

Measure fluorescence: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[4][5] Record data every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each substrate concentration from the linear portion of the progress curves.

-

For determination of kinetic parameters, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

kcat can be calculated from Vmax if the active enzyme concentration is known (kcat = Vmax / [E]).

-

Signaling Pathways and Logical Relationships

The cleavage of Boc-Val-Gly-Arg-AMC by the 20S proteasome is a direct measure of an enzymatic activity that is a cornerstone of the Ubiquitin-Proteasome System (UPS) . The UPS is not a classical signal transduction cascade but rather a critical pathway for protein degradation, which in turn regulates a vast number of signaling pathways by controlling the levels of key regulatory proteins.

Below are diagrams illustrating the enzymatic cleavage of the substrate, the experimental workflow, and the broader context of the ubiquitin-proteasome pathway.

Caption: Enzymatic cleavage of Boc-Val-Gly-Arg-AMC by the 20S proteasome.

Caption: Experimental workflow for a proteasome activity assay.

Caption: The Ubiquitin-Proteasome System for protein degradation.

Conclusion

Boc-Val-Gly-Arg-AMC is a highly specific and sensitive fluorogenic substrate for assessing the trypsin-like activity of the 20S proteasome. While specific kinetic data for this substrate is not widely published, its utility in characterizing the activity of this crucial cellular machinery is well-established. The provided protocols and diagrams offer a framework for researchers, scientists, and drug development professionals to effectively utilize this tool in their investigations of the ubiquitin-proteasome system and its role in health and disease. The ability to specifically measure the trypsin-like activity of the proteasome is critical for understanding the nuanced regulation of this complex and for the development of targeted therapeutics.

References

- 1. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ubpbio.com [ubpbio.com]

An In-depth Technical Guide to Enzymes Cleaving Boc-Val-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate Boc-Val-Gly-Arg-AMC is a valuable tool for the specific measurement of trypsin-like protease activity. Cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group results in a quantifiable fluorescent signal, allowing for the sensitive detection of enzymatic activity. Extensive research has identified the primary enzyme responsible for the hydrolysis of this substrate as the 20S proteasome , specifically its β2 subunit , which exhibits trypsin-like catalytic activity. This guide provides a comprehensive overview of the enzymatic cleavage of Boc-Val-Gly-Arg-AMC, detailing the responsible enzyme, its role in cellular signaling, and methodologies for its study.

Enzyme Specificity and Quantitative Data

| Enzyme | Active Site/Subunit | Substrate | K_m (μM) | k_cat (s⁻¹) |

| 20S Proteasome | β2 subunit (Trypsin-like) | Boc-Val-Gly-Arg-AMC | Data not available | Data not available |

| α-Thrombin | Not Applicable | Boc-Val-Pro-Arg-AMC | 21[1] | 109[1] |

The Ubiquitin-Proteasome Signaling Pathway

The 20S proteasome is the catalytic core of the larger 26S proteasome, which is the central protease in the ubiquitin-proteasome system (UPS). The UPS is a major pathway for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes.[2][3][4]

The pathway begins with the tagging of substrate proteins by ubiquitin, a small regulatory protein. This process is carried out by a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to a lysine residue on the substrate.

The repetition of this cycle leads to the formation of a polyubiquitin chain on the substrate protein, which acts as a recognition signal for the 26S proteasome. The 26S proteasome then unfolds, deubiquitinates, and proteolytically degrades the tagged protein into small peptides. The activity of the 20S proteasome, which can be measured using substrates like Boc-Val-Gly-Arg-AMC, is the final and executing step of this critical signaling pathway.

Experimental Protocols

Measurement of 20S Proteasome Trypsin-Like Activity

This protocol is adapted from established methods for measuring proteasome activity using fluorogenic substrates.[5][6]

Materials:

-

Purified 20S Proteasome

-

Boc-Val-Gly-Arg-AMC substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Proteasome Inhibitor (e.g., MG132 or Bortezomib)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of Boc-Val-Gly-Arg-AMC in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentrations.

-

Reaction Setup:

-

In a 96-well black microplate, add the desired amount of purified 20S proteasome to each well.

-

For inhibitor control wells, pre-incubate the proteasome with a specific inhibitor (e.g., MG132) for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the Boc-Val-Gly-Arg-AMC substrate solution to each well. The final volume in each well should be consistent.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each reaction.

-

The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.

-

To determine the specific activity, subtract the rate of the inhibitor control from the rate of the uninhibited reaction.

-

For kinetic analysis (determination of K_m and k_cat), perform the assay with varying concentrations of the Boc-Val-Gly-Arg-AMC substrate and fit the initial velocity data to the Michaelis-Menten equation.

-

Conclusion

Boc-Val-Gly-Arg-AMC serves as a specific and sensitive substrate for measuring the trypsin-like activity of the 20S proteasome. Understanding the kinetics and regulation of this enzymatic activity is crucial for research in areas such as cancer, neurodegenerative diseases, and immunology, where the ubiquitin-proteasome system plays a pivotal role. The provided protocols and pathway diagrams offer a foundational guide for researchers and professionals to investigate the function of the proteasome and to screen for potential modulators of its activity. Further research is warranted to determine the precise kinetic parameters of Boc-Val-Gly-Arg-AMC with the 20S proteasome to enhance its utility as a quantitative tool.

References

- 1. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.fsu.edu [med.fsu.edu]

- 3. Endoproteolytic Activity of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decreased activity of the 20S proteasome in the brain white matter and gray matter of patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ubpbio.com [ubpbio.com]

- 6. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Utilizing Boc-Val-Gly-Arg-AMC for the Study of Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Boc-Val-Gly-Arg-AMC, and its application in the characterization and quantification of proteasome activity. This document details the underlying principles, experimental protocols, and data interpretation, serving as an essential resource for researchers in cell biology, oncology, and neurodegenerative disease.

Introduction to the Proteasome and its Catalytic Activities

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins, thereby playing a critical role in cellular homeostasis, signal transduction, and the regulation of the cell cycle.[1][2][3] The 26S proteasome, the primary form in eukaryotic cells, consists of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[3] The 20S core is the catalytic engine and possesses three distinct peptidase activities, each located in specific β-subunits:

-

Chymotrypsin-like (CT-L) activity: Primarily associated with the β5 subunit, this activity cleaves after large hydrophobic residues.[2][3][4]

-

Trypsin-like (T-L) activity: Located at the β2 subunit, this activity cleaves after basic amino acids.[3][5]

-

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Housed in the β1 subunit, this activity cleaves after acidic residues.[3][6][7]

To study the intricate roles of the proteasome in cellular health and disease, specific and reliable methods for measuring these distinct catalytic activities are paramount. Fluorogenic peptide substrates provide a sensitive and continuous means to assay proteasome activity in a variety of sample types.[8][9]

Boc-Val-Gly-Arg-AMC: A Tool for Measuring Trypsin-Like Activity

Boc-Val-Gly-Arg-AMC is a synthetic peptide substrate specifically designed to measure the trypsin-like activity of the proteasome.[10] The peptide sequence, Val-Gly-Arg, is recognized and cleaved by the β2 subunit of the proteasome after the Arginine (Arg) residue. The C-terminus of the peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter.[9]

Mechanism of Action: In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond by the proteasome's trypsin-like activity, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time using a fluorometer, with excitation and emission maxima typically around 360-380 nm and 430-460 nm, respectively. The rate of AMC release is directly proportional to the proteasome's trypsin-like activity.

Quantitative Data for Proteasome Substrates and Inhibitors

The following tables summarize key quantitative data for commonly used fluorogenic substrates and inhibitors in proteasome activity assays. This information is crucial for experimental design and data interpretation.

Table 1: Fluorogenic Substrates for Proteasome Activity

| Proteasome Activity | Substrate | Typical Concentration | Excitation (nm) | Emission (nm) |

| Trypsin-like (T-L) | Boc-Val-Gly-Arg-AMC | 50-200 µM [11] | ~380 | ~460 |

| Boc-Leu-Arg-Arg-AMC | 85-100 µM[11][12] | ~380 | ~460 | |

| Ac-Arg-Leu-Arg-AMC | 100 µM[13] | ~380 | ~460 | |

| Chymotrypsin-like (CT-L) | Suc-Leu-Leu-Val-Tyr-AMC | 20-100 µM[14][15] | ~380 | ~460 |

| Z-Leu-Leu-Leu-AMC | Not specified | Not specified | Not specified | |

| Caspase-like (C-L) | Z-Leu-Leu-Glu-AMC | Not specified | Not specified | Not specified |

| Ac-nLPnLD-AMC | Not specified | Not specified | Not specified |

Table 2: Common Proteasome Inhibitors and their IC50 Values

| Inhibitor | Target Activity | Reported IC50 Values (nM) | Cell/System |

| MG-132 | Primarily CT-L, also T-L and C-L at higher concentrations[16] | CT-L: ~100 | Jurkat Cells |

| Bortezomib (Velcade®) | Primarily CT-L | CT-L: 0.71 - 17.79 µM[17] | Various cancer cell lines |

| Epoxomicin | Irreversible inhibitor of primarily CT-L | CT-L: ~50 | Purified 20S proteasome |

| Lactacystin | Irreversible inhibitor of primarily CT-L | CT-L: ~200 | Purified 20S proteasome |

Note: IC50 values can vary significantly depending on the experimental conditions, including the specific cell line, substrate concentration, and incubation time.

Experimental Protocols

This section provides detailed methodologies for performing proteasome activity assays using Boc-Val-Gly-Arg-AMC in both cell lysates and with purified proteasomes.

Preparation of Cell Lysates

-

Cell Culture and Harvest: Culture cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, scrape and collect in ice-cold phosphate-buffered saline (PBS).

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 10 mM Tris-HCl pH 7.8, 0.5 mM DTT, 5 mM ATP, 5 mM MgCl2).[18] Avoid using protease inhibitors in the lysis buffer as they may interfere with the assay.[19]

-

Homogenization: Lyse the cells by sonication or by passing them through a fine-gauge needle.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay. The lysate can be used immediately or stored at -80°C.

Proteasome Activity Assay in Cell Lysates

-

Reaction Setup: In a 96-well black microplate, add cell lysate (typically 10-50 µg of total protein) to each well. Adjust the final volume with assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.5 mM EDTA).[12]

-

Inhibitor Control: For each sample, prepare a parallel reaction containing a specific proteasome inhibitor (e.g., MG-132 at a final concentration of 20 µM) to determine the non-proteasomal activity. Incubate for at least 10 minutes prior to adding the substrate.[20]

-

Substrate Addition: Add Boc-Val-Gly-Arg-AMC to a final concentration of 50-200 µM.[11]

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence kinetically (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[11]

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

-

Subtract the rate obtained from the inhibitor-treated sample from the rate of the untreated sample to determine the specific proteasome activity.

-

Activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

-

Activity Assay with Purified 20S or 26S Proteasomes

-

Reaction Setup: In a 96-well black microplate, add a known amount of purified proteasome (e.g., 20 nM) to each well containing assay buffer.[11]

-

Substrate Addition: Add Boc-Val-Gly-Arg-AMC to the desired final concentration. For kinetic studies (determining Km and Vmax), a range of substrate concentrations should be used.

-

Kinetic Measurement: Follow the same procedure as for cell lysates.

-

Data Analysis:

-

Convert the rate of fluorescence increase to the rate of substrate hydrolysis (moles/second) using a standard curve of free AMC.

-

For kinetic analysis, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways related to proteasome activity.

Caption: Experimental workflow for measuring proteasome activity.

Caption: Mechanism of Boc-Val-Gly-Arg-AMC cleavage.

Caption: Signaling pathways regulating proteasome activity.

Conclusion

Boc-Val-Gly-Arg-AMC is a valuable and widely used tool for the specific measurement of the trypsin-like activity of the proteasome. This technical guide provides researchers, scientists, and drug development professionals with the essential knowledge and protocols to effectively utilize this substrate in their studies. By combining this assay with substrates for the other catalytic activities and specific inhibitors, a comprehensive understanding of proteasome function in various physiological and pathological contexts can be achieved. This, in turn, will facilitate the discovery and development of novel therapeutics targeting the ubiquitin-proteasome system.

References

- 1. researchgate.net [researchgate.net]

- 2. gosset.ai [gosset.ai]

- 3. portlandpress.com [portlandpress.com]

- 4. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Proteasome caspase-like activity regulates stress granules and proteasome condensates [frontiersin.org]

- 8. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ubpbio.com [ubpbio.com]

- 12. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity-Guided Proteomic Profiling of Proteasomes Uncovers a Variety of Active (and Inactive) Proteasome Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteasome caspase-like activity regulates stress granules and proteasome condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. ubpbio.com [ubpbio.com]

An In-depth Technical Guide to Boc-Val-Gly-Arg-AMC: A Fluorogenic Substrate for Trypsin-Like Proteases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Val-Gly-Arg-AMC, designed for the sensitive detection of trypsin-like protease activity. This document details its chemical and physical properties, provides protocols for its use in enzymatic assays, and discusses its applications in research and drug discovery.

Introduction to Boc-Val-Gly-Arg-AMC

Boc-Val-Gly-Arg-AMC is a synthetic peptide substrate containing the fluorophore 7-amino-4-methylcoumarin (AMC). The sequence Val-Gly-Arg is specifically designed to be recognized and cleaved by trypsin-like proteases, which exhibit a preference for cleaving peptide bonds C-terminal to arginine (Arg) or lysine (Lys) residues.

The principle of the assay is based on fluorescence resonance energy transfer (FRET). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase is directly proportional to the activity of the protease, allowing for sensitive and continuous monitoring of enzyme kinetics.

Chemical and Physical Properties

A thorough understanding of the substrate's properties is crucial for its effective use in experimental settings.

| Property | Value |

| Full Chemical Name | tert-Butoxycarbonyl-L-valyl-glycyl-L-arginyl-7-amido-4-methylcoumarin |

| Molecular Formula | C₂₈H₄₁N₇O₇ |

| Molecular Weight | 587.67 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, poorly soluble in water |

| Storage | Store as a solid at -20°C, protected from light. Stock solutions in DMSO should be stored at -20°C or -80°C and used within a few months. Avoid repeated freeze-thaw cycles. |

Spectral Properties

The utility of Boc-Val-Gly-Arg-AMC as a fluorogenic substrate is defined by its spectral characteristics. The key parameters are the excitation and emission maxima of the released AMC fluorophore.

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~380 |

| Emission Maximum | ~460 |

Note: The optimal excitation and emission wavelengths may vary slightly depending on the buffer conditions and the specific instrumentation used. It is recommended to perform a spectral scan to determine the optimal settings for your experimental setup.

Data Presentation: Kinetic Parameters

| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ or k꜀ₐₜ | Reference |

| Boc-Gln-Ala-Arg-AMC | Trypsin | - | - | [2] |

| Boc-Val-Pro-Arg-AMC | Thrombin | 21 | 105 s⁻¹ | [3] |

| Boc-Val-Pro-Arg-AMC | Thrombin-staphylocoagulase | 25 | 89 s⁻¹ | [3] |

| Ac-VLTK-AMC | PmC11 (a C11 protease) | 20.4 | 3.3 s⁻¹ |

Note: Kₘ (Michaelis constant) is an indicator of the substrate concentration at which the reaction rate is half of Vₘₐₓ, and k꜀ₐₜ (catalytic constant) represents the turnover number of the enzyme. These values are dependent on factors such as pH, temperature, and buffer composition.

Experimental Protocols

This section provides a detailed methodology for a standard trypsin-like protease activity assay using Boc-Val-Gly-Arg-AMC.

Materials

-

Boc-Val-Gly-Arg-AMC

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Trypsin or other purified trypsin-like protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 150 mM NaCl)

-

96-well black microplates, preferably with a non-binding surface

-

Fluorescence microplate reader with excitation and emission filters for ~380 nm and ~460 nm, respectively.

Preparation of Reagents

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Boc-Val-Gly-Arg-AMC in anhydrous DMSO. Store this stock solution in aliquots at -20°C or -80°C.

-

Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (e.g., 1 mM HCl for trypsin to maintain stability). Immediately before the assay, dilute the enzyme to the desired working concentration in the Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

Assay Buffer: Prepare the desired assay buffer and ensure it is filtered and degassed.

Assay Procedure

-

Prepare the reaction mixture: In each well of the 96-well plate, add the components in the following order:

-

Assay Buffer

-

Substrate solution (diluted from the stock to the desired final concentration, typically in the range of 10-100 µM)

-

For inhibitor screening, add the inhibitor solution at this step and pre-incubate with the enzyme for a specified time.

-

-

Initiate the reaction: Add the diluted enzyme solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.

-

Measure fluorescence: Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes.

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.

-

For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for a trypsin-like protease assay using Boc-Val-Gly-Arg-AMC.

Signaling Pathway: Protease-Activated Receptor (PAR) Activation

Trypsin-like proteases are known to play a crucial role in cell signaling by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). The diagram below illustrates the general mechanism of PAR activation.

Caption: Mechanism of Protease-Activated Receptor (PAR) signaling by trypsin-like proteases.

Applications in Research and Drug Development

Boc-Val-Gly-Arg-AMC is a versatile tool with several applications:

-

Enzyme Characterization: It can be used to determine the kinetic parameters of purified trypsin-like proteases.

-

High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it amenable to HTS for the discovery of novel protease inhibitors.

-

Proteasome Activity Assays: This substrate can be used to measure the trypsin-like activity of the 20S proteasome[1].

-

Diagnostics: Assays based on this substrate could potentially be developed for diagnostic purposes where the activity of specific trypsin-like proteases is indicative of a disease state.

Conclusion

Boc-Val-Gly-Arg-AMC is a valuable and sensitive substrate for the real-time monitoring of trypsin-like protease activity. Its well-defined chemical and spectral properties, coupled with a straightforward assay protocol, make it an excellent choice for a wide range of research and drug discovery applications. While specific kinetic data for this substrate is not as widely published as for some alternatives, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in the laboratory.

References

A Technical Guide to the Synthesis and Purification of Boc-Val-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the fluorogenic peptide substrate, Boc-Val-Gly-Arg-AMC (tert-butyloxycarbonyl-L-valyl-L-glycyl-L-arginine-7-amido-4-methylcoumarin). This substrate is widely utilized in biochemical assays to probe the activity of various proteases, most notably the proteasome. This document outlines the theoretical and practical aspects of its preparation via solid-phase peptide synthesis (SPPS), subsequent purification, and its application in a typical enzyme assay.

Introduction

Boc-Val-Gly-Arg-AMC is a synthetic tripeptide derivative that serves as a fluorogenic substrate for certain proteases. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the highly fluorescent AMC is released. The rate of AMC liberation, which can be monitored fluorometrically, is directly proportional to the enzyme's activity. This substrate is particularly useful for studying the trypsin-like activity of the 20S proteasome.[1][2]

Synthesis of Boc-Val-Gly-Arg-AMC via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the method of choice for the preparation of Boc-Val-Gly-Arg-AMC, offering high efficiency and ease of purification. The synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for the synthesis is depicted below.

Materials and Reagents

The following table summarizes the key reagents and their typical parameters used in the synthesis.

| Reagent/Material | Description | Supplier Example | Purity |

| Resin | Pre-loaded AMC resin (e.g., Rink Amide AM resin) | Novabiochem® | 0.3-0.8 mmol/g |

| Amino Acids | Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Boc-Val-OH | ChemPep | >99% |

| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | AAPPTEC | >99% |

| Activation Base | DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | >99.5% |

| Deprotection Reagent | Piperidine | Sigma-Aldrich | >99% |

| Solvent | DMF (N,N-Dimethylformamide) | Thermo Fisher Scientific | Peptide synthesis grade |

| Cleavage Cocktail | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water | Sigma-Aldrich | Reagent grade |

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the manual solid-phase synthesis of Boc-Val-Gly-Arg-AMC is provided below. This protocol is based on standard Fmoc-SPPS chemistry.

1. Resin Swelling:

-

Swell the Rink Amide AM-AMC resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel.

2. Fmoc Deprotection (for pre-loaded resin if Fmoc-protected):

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of Fmoc-Arg(Pbf)-OH:

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 40 minutes.

-

Wash the resin with DMF (5 x 1 min).

4. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 12 minutes.

-

Wash the resin with DMF (6 x 30 s).

5. Coupling of Fmoc-Gly-OH:

-

Pre-activate Fmoc-Gly-OH (0.5 mmol, 5 eq.) with HBTU (0.5 mmol, 5 eq.) and DIPEA (1.0 mmol, 10 eq.) in DMF.

-

Add the solution to the resin and agitate for 40 minutes.

-

Wash the resin with DMF (4 x 30 s).

6. Fmoc Deprotection:

-

Repeat step 4.

7. Coupling of Boc-Val-OH:

-

Pre-activate Boc-Val-OH (0.5 mmol, 5 eq.) with HBTU (0.5 mmol, 5 eq.) and DIPEA (1.0 mmol, 10 eq.) in DMF.

-

Add the solution to the resin and agitate for 40 minutes.

-

Wash the resin with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

8. Cleavage and Deprotection:

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the crude peptide and decant the ether.

-

Wash the peptide with cold ether and dry under vacuum.

Purification of Boc-Val-Gly-Arg-AMC

The crude peptide obtained after cleavage is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

HPLC Parameters

The following table provides typical parameters for the RP-HPLC purification of Boc-Val-Gly-Arg-AMC.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 5 µm, 10 x 250 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 30 minutes |

| Flow Rate | 4 mL/min |

| Detection | 220 nm and 280 nm |

Experimental Protocol: Purification

1. Sample Preparation:

-

Dissolve the crude peptide in a minimal volume of 50% acetonitrile in water.

2. HPLC Purification:

-

Equilibrate the C18 column with 5% mobile phase B.

-

Inject the dissolved crude peptide onto the column.

-

Run the gradient as specified in the table above.

-

Collect fractions corresponding to the major peak.

3. Fraction Analysis:

-

Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the product.

4. Lyophilization:

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization and Quantitative Data

The identity and purity of the synthesized Boc-Val-Gly-Arg-AMC should be confirmed by analytical techniques.

| Parameter | Expected Value |

| Molecular Weight | C30H45N7O7, MW: 615.73 g/mol |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 616.35 |

| Purity (by HPLC) | >95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Theoretical Yield | Dependent on resin loading; typically 20-40% after purification.[3] |

Application in a Proteasome Activity Assay

Boc-Val-Gly-Arg-AMC is a substrate for the trypsin-like activity of the proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation.

Experimental Protocol: Proteasome Activity Assay

This protocol provides a general guideline for measuring proteasome activity in cell lysates.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT.

-

Substrate Stock Solution: 10 mM Boc-Val-Gly-Arg-AMC in DMSO.

-

Cell Lysate: Prepare cell lysate in a suitable lysis buffer without protease inhibitors.

2. Assay Procedure:

-

To a 96-well black microplate, add 50 µL of cell lysate.

-

Add assay buffer to a final volume of 190 µL.

-

Initiate the reaction by adding 10 µL of a 200 µM working solution of the substrate (final concentration 10 µM).

-

Immediately measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) in a kinetic mode at 37°C for 30-60 minutes.

3. Data Analysis:

-

The rate of increase in fluorescence is proportional to the proteasome activity.

-

A standard curve using free AMC can be used to quantify the amount of cleaved substrate.

Conclusion

This technical guide has detailed the synthesis, purification, and application of the fluorogenic protease substrate Boc-Val-Gly-Arg-AMC. By following the outlined solid-phase peptide synthesis and RP-HPLC purification protocols, researchers can reliably produce this valuable tool for studying enzyme kinetics and inhibitor screening, particularly within the context of the ubiquitin-proteasome pathway. The provided experimental protocols offer a solid foundation for the practical implementation of these methods in a laboratory setting.

References

A Comprehensive Technical Guide to Boc-Val-Gly-Arg-AMC: A Fluorogenic Substrate for Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of the fluorogenic peptide substrate, Boc-Val-Gly-Arg-AMC. This compound is a valuable tool for studying the activity of the proteasome, a key regulator of protein degradation and a critical target in drug discovery, particularly in oncology.

Core Molecular and Physical Data

The fundamental properties of Boc-Val-Gly-Arg-AMC are summarized below, providing essential information for its use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 587.67 g/mol | [1] |

| Chemical Formula | C₂₈H₄₁N₇O₇ | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Synthesis and Purification

The synthesis of Boc-Val-Gly-Arg-AMC is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Boc (tert-butyloxycarbonyl) chemistry. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Swell a suitable resin (e.g., Merrifield resin) in a non-polar solvent like dichloromethane (DCM).

-

First Amino Acid Attachment: Couple the first C-terminal amino acid, Boc-Arg(Pbf)-OH, to the resin. The side chain of Arginine is protected with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.

-

Deprotection: Remove the Boc protecting group from the N-terminus of the attached arginine using an acid such as trifluoroacetic acid (TFA).

-

Neutralization: Neutralize the resulting amine salt with a base like diisopropylethylamine (DIEA).

-

Coupling: Add the next amino acid, Boc-Gly-OH, along with a coupling agent (e.g., HBTU, HATU) to facilitate the formation of the peptide bond.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acid, Boc-Val-OH.

-

AMC Coupling: Couple 7-amino-4-methylcoumarin (AMC) to the N-terminus of the completed peptide chain.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically containing TFA and scavengers to prevent side reactions.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash it to remove residual cleavage reagents.

Experimental Protocol: Purification by HPLC

High-performance liquid chromatography (HPLC) is the standard method for purifying the crude peptide to a high degree of purity.

-

Column: Utilize a reversed-phase C18 column.

-

Solvents:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient: Apply a linear gradient of Solvent B, for example, from 5% to 95% over 30 minutes.

-

Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

Application in Proteasome Activity Assays

Boc-Val-Gly-Arg-AMC is a fluorogenic substrate used to measure the chymotrypsin-like activity of the proteasome. The peptide sequence is recognized and cleaved by the proteasome after the Arginine residue, releasing the fluorescent AMC molecule. The increase in fluorescence is directly proportional to the proteasomal activity.

Experimental Protocol: Proteasome Activity Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5, containing 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, and 2 mM DTT.

-

Substrate Stock Solution: Dissolve Boc-Val-Gly-Arg-AMC in DMSO to a concentration of 10 mM.

-

Proteasome Sample: Prepare cell or tissue lysates containing active proteasomes. The protein concentration should be determined using a standard protein assay.

-

-

Assay Procedure:

-

Pipette the proteasome-containing sample into the wells of a black 96-well plate.

-

Add the assay buffer to each well.

-

To initiate the reaction, add the Boc-Val-Gly-Arg-AMC substrate to a final concentration of 50-100 µM.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 60-120 minutes at 37°C.

-

Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time.

-

The rate of the reaction (initial velocity) can be determined from the linear portion of the curve and is proportional to the proteasome activity in the sample.

-

Signaling Pathways and Biological Context

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes. Its dysregulation is implicated in various diseases, including cancer.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

In cancer, the proteasome is often hyperactive, leading to the degradation of tumor suppressor proteins like p53 and promoting the survival of malignant cells. Therefore, inhibitors of the proteasome are effective anti-cancer agents.

Caption: Role of the proteasome in cancer cell survival and proliferation.

By providing a quantitative measure of proteasome activity, Boc-Val-Gly-Arg-AMC serves as an essential reagent for screening potential proteasome inhibitors and for elucidating the mechanisms of action of novel anti-cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Boc-Val-Gly-Arg-AMC in Fluorescence-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate, Boc-Val-Gly-Arg-AMC, in various fluorescence-based assays for the detection and characterization of protease activity. This document includes the underlying principles, detailed experimental protocols for key applications, and data presentation guidelines.

Introduction to Boc-Val-Gly-Arg-AMC

Boc-Val-Gly-Arg-AMC is a synthetic peptide substrate containing the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety by a protease, the free AMC is released, resulting in a significant increase in fluorescence. This property makes it a highly sensitive substrate for detecting the activity of proteases that recognize and cleave the Val-Gly-Arg sequence, such as trypsin-like serine proteases and the proteasome. The increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for quantitative measurements.

Key Features:

-

High Sensitivity: Fluorometric detection provides a more sensitive readout compared to colorimetric assays.

-

Continuous Monitoring: The assay can be performed in real-time, allowing for kinetic studies of enzyme activity.

-

Versatility: Applicable to a range of research areas, including enzyme characterization, inhibitor screening, and cell-based assays.

Principle of the Assay

The fundamental principle of the assay is the enzymatic hydrolysis of the non-fluorescent (or weakly fluorescent) substrate, Boc-Val-Gly-Arg-AMC, to yield a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).

The fluorescence of the liberated AMC can be measured using a fluorometer or a microplate reader with excitation typically around 360-380 nm and emission detection at approximately 440-460 nm. The rate of the increase in fluorescence is proportional to the concentration of the active enzyme in the sample.

Signaling Pathway Context: The Ubiquitin-Proteasome System

Boc-Val-Gly-Arg-AMC is a valuable tool for studying the trypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and removal of misfolded proteins.

Application Notes and Protocols for High-Throughput Screening using Boc-Val-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on biological targets. Fluorogenic assays are a particularly powerful tool in HTS due to their high sensitivity, wide dynamic range, and amenability to automation. This document provides detailed protocols for developing and implementing a robust HTS assay using the fluorogenic substrate Boc-Val-Gly-Arg-AMC to identify inhibitors of trypsin-like serine proteases.

Trypsin-like serine proteases are a large family of enzymes that play critical roles in a multitude of physiological processes, including digestion, blood coagulation, and inflammation.[1][2][3] Dysregulation of these proteases is implicated in a variety of diseases, such as pancreatitis, thrombosis, and certain cancers, making them attractive targets for therapeutic intervention.[1]